molecular formula C10H10BNO3 B1587970 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid CAS No. 491876-01-8

5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid

Cat. No.: B1587970
CAS No.: 491876-01-8
M. Wt: 203 g/mol
InChI Key: KKECSPALZHMRSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid typically involves the reaction of 5-Methyl-3-Phenyl-4-Isoxazole with a boronic acid derivative. One common method is the reaction of 5-Methyl-3-Phenyl-4-Isoxazole with boronic acid in the presence of a palladium catalyst under mild conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . This compound can also participate in other types of reactions, such as oxidation, reduction, and substitution, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .

Scientific Research Applications

5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid is unique due to its isoxazole ring, which can provide additional reactivity and selectivity in chemical reactions. This makes it a valuable compound for synthesizing complex organic molecules .

Properties

IUPAC Name

(5-methyl-3-phenyl-1,2-oxazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKECSPALZHMRSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(ON=C1C2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406881
Record name 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491876-01-8
Record name 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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